molecular formula C20H20N2O2 B2588518 Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1207033-23-5

Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B2588518
CAS No.: 1207033-23-5
M. Wt: 320.392
InChI Key: KTMJOLCRFDSMKA-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate is an organic compound with a complex structure, featuring a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer or anti-inflammatory agents.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have similar biological activities.

    Aminoquinolines: These compounds, such as amodiaquine, also feature an amino group attached to the quinoline core.

Uniqueness

Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

methyl 4-(3,4-dimethylanilino)-8-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-12-8-9-15(10-14(12)3)21-17-11-18(20(23)24-4)22-19-13(2)6-5-7-16(17)19/h5-11H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMJOLCRFDSMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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